

# Early Investigations into the Therapeutic Promise of N,N-Dimethylglycine (DMG)

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**N,N-Dimethylglycine** (DMG), a derivative of the amino acid glycine, emerged in the latter half of the 20th century as a compound of interest for its potential therapeutic applications. Early research, conducted primarily before the year 2000, explored its utility in a range of conditions, from neurological disorders to immune modulation. This technical guide provides an in-depth overview of these foundational studies, presenting the available quantitative data, detailing experimental methodologies, and visualizing the understood metabolic pathways of the time. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and early scientific explorations of DMG.

### **Core Research Areas and Experimental Findings**

Early clinical investigations into the therapeutic potential of **N,N-Dimethylglycine** centered on three primary areas: epilepsy, autism, and enhancement of the immune response. While anecdotal reports often fueled initial interest, a number of controlled scientific studies were conducted to ascertain the efficacy and safety of DMG.

### **Epilepsy**



Anecdotal reports of **N,N-Dimethylglycine**'s potential to reduce seizure frequency prompted more rigorous scientific investigation. A key study in this area was a randomized, placebocontrolled trial conducted by Gascon et al. (1989).

- Objective: To determine the efficacy of N,N-Dimethylglycine in reducing seizure frequency in institutionalized patients with frequent seizures.
- Study Design: A randomized, placebo-controlled trial.[1]
- Participants: Nineteen institutionalized patients with an average of two to three seizures per day, with seizure types including generalized and akinetic/myoclonic.[1]
- Intervention: Participants were randomly assigned to receive either DMG or a placebo for 28 days. The DMG dosage was 300 mg/day for the first 14 days, which was then increased to 600 mg/day for the remaining 14 days.[1]
- Outcome Measures: The primary outcome was the frequency of seizures. Plasma levels of DMG were also monitored at baseline and on days 2, 5, 8, 15, 22, and 30, as well as one and two weeks after the study concluded.[1]

The full text of the study by Gascon et al. (1989) was not available to extract specific quantitative data on seizure frequency (e.g., mean number of seizures, standard deviation, p-values). However, the study's abstract reports that no statistically significant differences in seizure frequency were observed between the placebo and DMG groups, or between baseline and treatment conditions.[1] No toxicity was reported.[1]

| Study                       | Intervention Group      | Placebo Group | Outcome                                              |
|-----------------------------|-------------------------|---------------|------------------------------------------------------|
| Gascon et al. (1989)<br>[1] | DMG (300-600<br>mg/day) | Placebo       | No significant<br>difference in seizure<br>frequency |

### **Autism and Pervasive Developmental Disorder**

Following anecdotal reports of behavioral improvements in children with autism, several studies investigated the effects of DMG supplementation. One of the most comprehensive early studies

#### Foundational & Exploratory





was a double-blind, placebo-controlled trial by Kern et al. (2001), which was initiated before the year 2000.

- Objective: To evaluate the effectiveness of **N,N-Dimethylglycine** in improving behavioral measures in children with autism and pervasive developmental disorder.
- Study Design: A 4-week, double-blind, placebo-controlled study.[2]
- Participants: Thirty-seven children between the ages of 3 and 11 with a diagnosis of autism
  or pervasive developmental disorder. Participants were matched for gender and age and
  randomly assigned to the treatment or placebo group.[2]
- Intervention: The DMG group received **N,N-Dimethylglycine** for 4 weeks, while the control group received a placebo.
- Outcome Measures: Behavioral assessments were conducted before and after the treatment period using two standardized measures: the Vineland Maladaptive Behavior Domain and the Aberrant Behavior Checklist.[2]

The study by Kern et al. (2001) found an overall improvement in all behavioral measures for both the DMG and placebo groups. However, the improvement in the DMG group was not statistically different from the improvement observed in the placebo group.[2]

Table 1: Pre- and Post-Treatment Scores on the Vineland Maladaptive Behavior Domain and Aberrant Behavior Checklist (Mean ± SD)



| Behavioral<br>Measure                   | Group       | Pre-Treatment<br>Score | Post-Treatment<br>Score |
|-----------------------------------------|-------------|------------------------|-------------------------|
| Vineland Maladaptive<br>Behavior Domain | DMG         | 27.6 ± 12.3            | 24.9 ± 12.0             |
| Placebo                                 | 26.8 ± 11.5 | 24.1 ± 10.9            |                         |
| Aberrant Behavior<br>Checklist          |             |                        | _                       |
| Irritability                            | DMG         | 16.5 ± 8.9             | 14.8 ± 8.7              |
| Placebo                                 | 15.9 ± 7.5  | 13.7 ± 7.2             |                         |
| Lethargy                                | DMG         | 12.1 ± 7.0             | 10.9 ± 6.8              |
| Placebo                                 | 11.5 ± 6.5  | 10.1 ± 6.1             |                         |
| Stereotypy                              | DMG         | 6.9 ± 3.8              | 6.3 ± 3.7               |
| Placebo                                 | 6.5 ± 3.5   | 5.9 ± 3.3              |                         |
| Hyperactivity                           | DMG         | 22.8 ± 10.1            | 20.9 ± 9.8              |
| Placebo                                 | 21.7 ± 9.5  | 19.5 ± 9.1             |                         |
| Inappropriate Speech                    | DMG         | 4.2 ± 3.1              | 3.8 ± 2.9               |
| Placebo                                 | 3.9 ± 2.8   | 3.5 ± 2.6              |                         |

Data extracted from Kern et al., 2001. No statistically significant differences were found between the DMG and placebo groups in the post-treatment scores.

### **Immune Response Modulation**

Early research also explored the potential of DMG to act as an immunomodulator. A notable study by Graber et al. (1981) investigated the effect of DMG on the immune response in human volunteers.

 Objective: To determine if N,N-Dimethylglycine enhances humoral and cell-mediated immune responses in humans.



- Study Design: A double-blind, placebo-controlled study.
- Participants: Twenty human volunteers.
- Intervention: Participants received either DMG orally or a placebo.
- Outcome Measures: The primary outcome was the antibody response to a pneumococcal vaccine. Cell-mediated immunity was also assessed by measuring the production of leukocyte inhibitory factor in response to various stimulants.

The full text of the Graber et al. (1981) study was not available to extract specific antibody titer data. However, the abstract reports a fourfold increase in the antibody response to the pneumococcal vaccine in the group receiving DMG compared to the control group (P < 0.01). The study also noted that the DMG group had a significantly higher mean response of leukocyte inhibition factor to streptokinase-streptodornase (P < 0.001).[3]

| Study                | Intervention Group | Placebo Group | Outcome                                                                   |
|----------------------|--------------------|---------------|---------------------------------------------------------------------------|
| Graber et al. (1981) | DMG (oral)         | Placebo       | Fourfold increase in antibody response to pneumococcal vaccine (P < 0.01) |

## Understood Metabolic Pathway of N,N-Dimethylglycine

In early research, **N,N-Dimethylglycine** was understood to be an intermediate metabolite in the choline-to-glycine pathway. Its primary proposed mechanism of action was as a methyl donor, contributing to various transmethylation reactions within the body.





Click to download full resolution via product page

Caption: Metabolic pathway of N,N-Dimethylglycine.

### Experimental Workflow: Double-Blind, Placebo-Controlled Trial

The majority of the early clinical studies on DMG employed a double-blind, placebo-controlled design to minimize bias and establish a causal relationship between DMG supplementation and the observed outcomes.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Post-immunization pneumococcal antibody titers and IgG subclasses PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.davincilabs.com [info.davincilabs.com]
- To cite this document: BenchChem. [Early Investigations into the Therapeutic Promise of N,N-Dimethylglycine (DMG)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042417#early-studies-on-the-therapeutic-potential-of-n-n-dimethylglycine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com